3,3',7-Trihydroxy-4'-methoxyflavone 3,3',7-Trihydroxy-4'-methoxyflavone Fisetin 4'-methyl ether belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, fisetin 4'-methyl ether is considered to be a flavonoid lipid molecule. Fisetin 4'-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fisetin 4'-methyl ether is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 57396-72-2
VCID: VC20868470
InChI: InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol

3,3',7-Trihydroxy-4'-methoxyflavone

CAS No.: 57396-72-2

Cat. No.: VC20868470

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

* For research use only. Not for human or veterinary use.

3,3',7-Trihydroxy-4'-methoxyflavone - 57396-72-2

Specification

Description Fisetin 4'-methyl ether belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, fisetin 4'-methyl ether is considered to be a flavonoid lipid molecule. Fisetin 4'-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fisetin 4'-methyl ether is primarily located in the cytoplasm.
CAS No. 57396-72-2
Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
IUPAC Name 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3
Standard InChI Key QVYSSMFEUBQBEU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Melting Point 288°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator